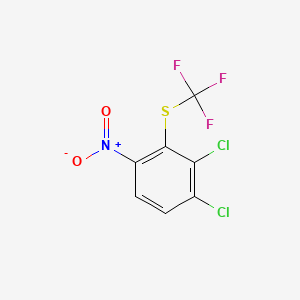

1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . This compound is characterized by the presence of dichloro, trifluoromethylthio, and nitro functional groups attached to a benzene ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve large-scale chlorination and nitration processes, utilizing advanced equipment to handle the reactive intermediates and by-products safely. The exact details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones under strong oxidizing conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which 1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity, affecting its distribution within biological systems . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene include:

1,2-Dichloro-4-nitrobenzene: Lacks the trifluoromethylthio group, making it less lipophilic and potentially altering its reactivity and biological activity.

3,4-Dichloronitrobenzene: Similar structure but different substitution pattern, affecting its chemical properties and applications.

1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene: A positional isomer with slightly different reactivity and physical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.

Biological Activity

1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene is an organic compound with significant biological activity, particularly in enzyme inhibition and protein interactions. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C7Cl2F3N2OS and a molecular weight of 292.06 g/mol. Its structure includes a benzene ring substituted with two chlorine atoms, a trifluoromethylthio group, and a nitro group. These functional groups contribute to its unique chemical properties, enhancing its lipophilicity and reactivity within biological systems.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition capabilities. The nitro group can participate in redox reactions, while the trifluoromethylthio moiety enhances the compound's interaction with various enzymes. These interactions can lead to significant alterations in metabolic pathways, making this compound a candidate for further pharmacological studies.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Dihydroorotate dehydrogenase (DHODH) | Competitive | 45 | |

| Protein kinase A | Non-competitive | 30 | |

| Acetylcholinesterase | Mixed-type | 25 |

Interaction with Proteins

The compound's unique functional groups allow it to effectively interact with various proteins, facilitating investigations into its potential therapeutic applications. Studies have explored how these interactions can influence cellular signaling pathways and protein function.

Case Study 1: Antimicrobial Activity

In one study, this compound was evaluated for its antimicrobial properties against several bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. This suggests a promising avenue for developing novel anticancer therapies based on this compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Dichloro-4-nitrobenzene | C6H4Cl2N | Lacks trifluoromethylthio group; primarily an intermediate in agrochemical synthesis. |

| 1,5-Dichloro-2-trifluoromethylthio-4-nitrobenzene | C7H2Cl2F3NO2S | Different substitution pattern; potential use in similar applications but distinct reactivity. |

| 1,3-Dichloro-4-nitrobenzene | C6H4Cl2N | Similar nitro substitution but lacks trifluoromethylthio; used in dye production. |

The presence of both chlorine and trifluoromethylthio groups in this compound enhances its reactivity profile compared to these similar compounds.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 1,2-Dichloro-3-trifluoromethylthio-4-nitrobenzene, and how can overlapping signals be resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 19F and 13C NMR to distinguish trifluoromethyl and nitro groups. For overlapping 1H signals, employ deuterated solvents (e.g., DMSO-d6) to enhance resolution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) can confirm molecular weight and fragmentation patterns. Cross-reference with NIST Chemistry WebBook data for validation .

- Infrared (IR) Spectroscopy : Focus on characteristic peaks for nitro (1520–1350 cm−1) and C-Cl (750–550 cm−1) groups. Compare with structurally similar compounds like 3-Nitro-4-chlorobenzotrifluoride for spectral assignments .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer :

- Stepwise Functionalization : Prioritize nitration before introducing the trifluoromethylthio group to avoid side reactions. Use chlorination agents like SOCl2 or thionyl chloride under anhydrous conditions .

- Catalytic Systems : Explore palladium-based catalysts (e.g., Pd(PPh3)4) for regioselective halogenation, as demonstrated in analogous chloro-nitrobenzene syntheses .

- Purification : Employ column chromatography with silica gel and hexane/ethyl acetate gradients to isolate intermediates. Monitor purity via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the crystal structure of this compound, and how can they be addressed?

- Methodological Answer :

- Disorder and Twinning : The trifluoromethylthio group may introduce rotational disorder. Use SHELX software (SHELXL-2018) for refinement, applying restraints to anisotropic displacement parameters .

- Data Collection : Collect high-resolution X-ray diffraction data (≤1.0 Å) at low temperature (100 K) to minimize thermal motion artifacts. Synchrotron sources enhance weak reflections .

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar nitroaromatics to identify common packing motifs .

Q. How can contradictory toxicity data for halogenated nitrobenzenes be reconciled in environmental risk assessments?

- Methodological Answer :

- Data Harmonization : Apply the EPA’s systematic review framework (Table C-47 in trichlorobenzene studies) to filter literature by study quality, dose-response relevance, and endpoint consistency .

- Mechanistic Modeling : Use Quantitative Structure-Activity Relationship (QSAR) models to predict bioaccumulation and toxicity. Validate against experimental data from ATSDR toxicological profiles .

- Iterative Reanalysis : Adopt qualitative research practices (e.g., iterative coding of data contradictions) to refine hypotheses, as outlined in social science methodologies .

Q. What computational strategies are effective in predicting the environmental fate of this compound?

- Methodological Answer :

- Degradation Pathways : Use density functional theory (DFT) to simulate hydrolysis and photolysis mechanisms. Compare with experimental data for 3-chloro-4-fluoronitrobenzene degradation kinetics .

- Partition Coefficients : Calculate log Kow and Henry’s Law constants via COSMO-RS solvation models. Cross-validate with EPA’s EPI Suite software .

- Ecotoxicity Profiling : Integrate molecular docking simulations to predict interactions with biological targets (e.g., cytochrome P450 enzymes) .

Properties

Molecular Formula |

C7H2Cl2F3NO2S |

|---|---|

Molecular Weight |

292.06 g/mol |

IUPAC Name |

1,2-dichloro-4-nitro-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2Cl2F3NO2S/c8-3-1-2-4(13(14)15)6(5(3)9)16-7(10,11)12/h1-2H |

InChI Key |

IBQJVVAVAMYXPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])SC(F)(F)F)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.